molecular formula C15H18N4O B2856389 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034592-43-1

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone

Numéro de catalogue B2856389
Numéro CAS: 2034592-43-1
Poids moléculaire: 270.336
Clé InChI: VWXPYZXBQQXUKC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone, also known as DPA-714, is a small molecule that has been widely studied in the field of neuroscience. It is a selective ligand for the translocator protein (TSPO), which is a mitochondrial protein that is involved in many cellular processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has been shown to have potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone in lab experiments is that it is a selective ligand for the TSPO, which allows for specific targeting of activated microglia and astrocytes in the brain. This can be useful for studying the role of these cells in neurological disorders. However, one limitation of using this compound is that it has relatively low affinity for the TSPO, which can limit its effectiveness in some experiments.

Orientations Futures

There are many potential future directions for research on (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone. One area of interest is the development of more potent TSPO ligands that can be used for therapeutic purposes. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its effectiveness. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in human patients with neurological disorders.

Méthodes De Synthèse

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The starting material for the synthesis is 5-amino-3-methylisoxazole, which is reacted with 1,3-dichloroacetone to form a pyrazoline intermediate. This intermediate is then reacted with hydrazine to form the pyrazolopyrazine ring system. The final step in the synthesis involves the reaction of the pyrazolopyrazine with 3-(dimethylamino)benzaldehyde to form this compound.

Applications De Recherche Scientifique

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(dimethylamino)phenyl)methanone has been extensively studied in preclinical models of neurological disorders. In Alzheimer's disease, this compound has been shown to reduce neuroinflammation and improve cognitive function in mouse models of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function in rat models of the disease. In multiple sclerosis, this compound has been shown to reduce inflammation and demyelination in mouse models of the disease.

Propriétés

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-17(2)13-5-3-4-12(10-13)15(20)18-8-9-19-14(11-18)6-7-16-19/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXPYZXBQQXUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCN3C(=CC=N3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.